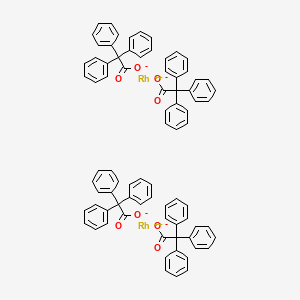

Rh2(TPA)4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

rhodium(2+);2,2,2-triphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);;/q;;;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVCFUCLTZPZQD-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H60O8Rh2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1355.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Dirhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dirhodium(II) tetrakis(triphenylacetate), commonly abbreviated as Rh₂(TPA)₄, is a paddlewheel carboxylate complex of rhodium that has emerged as a pivotal catalyst in modern organic synthesis. Its unique steric and electronic properties make it highly effective in mediating a variety of chemical transformations, most notably carbon-hydrogen (C-H) bond activation and insertion reactions. This technical guide provides an in-depth overview of the synthesis and characterization of Rh₂(TPA)₄, presenting detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow. The information is tailored for researchers, scientists, and drug development professionals who may leverage this catalyst for the construction of complex molecular architectures, including those of pharmaceutical interest.

Introduction

Dirhodium(II) carboxylate complexes are a class of catalysts renowned for their ability to catalyze a broad spectrum of chemical reactions, including cyclopropanation, C-H insertion, and ylide formation.[1] Among these, Rh₂(TPA)₄ distinguishes itself through the bulky triphenylacetate ligands that encapsulate the dirhodium core.[2] This steric bulk plays a crucial role in influencing the selectivity of the catalyzed reactions.[2] The complex is widely utilized in organic synthesis to facilitate the construction of intricate molecular structures and has shown utility in the preparation of biologically active compounds.[3][4] This guide offers a comprehensive resource for the preparation and detailed characterization of this important catalyst.

Synthesis of Rh₂(TPA)₄

The most common and efficient method for the synthesis of Rh₂(TPA)₄ involves a ligand exchange reaction starting from dirhodium(II) tetraacetate dihydrate (Rh₂(OAc)₄·2H₂O) and triphenylacetic acid. The following protocol is adapted from a procedure published in Organic Syntheses.[5]

Experimental Protocol

Reaction Scheme:

Rh₂(OAc)₄ + 4 Ph₃CCO₂H → Rh₂(O₂CCPh₃)₄ + 4 HOAc

Materials:

-

Dirhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

-

Triphenylacetic acid

Procedure:

-

To a 250-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a short-path distillation apparatus, add rhodium(II) acetate dimer (1.26 g, 2.85 mmol), triphenylacetic acid (6.55 g, 22.7 mmol, 8.0 equiv), and chlorobenzene (120 mL).[5]

-

Heat the mixture in an oil bath set to a temperature that allows for the distillation of the solvent at a rate of approximately 10 mL/hour (around 155 °C).[5]

-

Continue the distillation for 12 hours, by which time a green solid will have precipitated from the reaction mixture.[5]

-

Allow the reaction mixture to cool to room temperature.[5]

-

Collect the green solid by suction filtration and wash it with methanol (B129727) (3 x 20 mL). The solid is insoluble in methanol, and its color will change from green to a purple-blue.[5]

-

To purify the product, transfer the solid to a 500-mL Erlenmeyer flask and add methanol (200 mL). Heat the suspension to reflux with stirring for 30 minutes, then cool to room temperature and collect the solid by suction filtration.[5]

-

For further purification, the solid can be recrystallized. Add dichloromethane (B109758) portion-wise with stirring and heating in a 35 °C water bath until the solid is completely dissolved (approximately 200 mL of DCM). Allow the solution to rest at -19 °C for 72 hours.[5]

-

Collect the resulting crystals by suction filtration on a fritted glass funnel and dry under vacuum (0.5 mmHg) to afford the desired product.[5]

Yield: A typical yield for this procedure is approximately 3.01 g (78%).[5]

Synthesis Workflow Diagram

References

- 1. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rhodium(II) triphenylacetate dimer | Others 16 | 142214-04-8 | Invivochem [invivochem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Structural Nuances of Dirhodium(II) Tetrakis(triphenylacetate) [Rh2(TPA)4]: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dirhodium(II) tetrakis(triphenylacetate), commonly abbreviated as Rh2(TPA)4, is a significant paddlewheel carboxylate complex that has garnered attention in the scientific community, particularly for its catalytic applications in C-H activation and other organic transformations. Its bulky triphenylacetate ligands create a unique steric and electronic environment around the dirhodium core, influencing its reactivity and selectivity. This technical guide provides an in-depth analysis of the structural characteristics of this compound, drawing upon available data for the compound and its closely related analogs. While a definitive primary publication containing a complete crystallographic dataset for this compound could not be located within the searched literature, this guide compiles typical structural parameters and experimental protocols based on the extensive family of dirhodium(II) carboxylate complexes.

Core Structural Features of Dirhodium(II) Paddlewheel Complexes

Dirhodium(II) carboxylate complexes, including this compound, adopt a characteristic paddlewheel structure. This arrangement features a dimeric rhodium core bridged by four carboxylate ligands. A key feature of these complexes is the presence of a rhodium-rhodium single bond. The axial positions of the rhodium centers are available for coordination by Lewis bases, which can significantly influence the catalytic activity.

Experimental Protocols

The synthesis of dirhodium(II) tetracarboxylate complexes generally follows a ligand exchange reaction. While the specific protocol for this compound is not detailed in the available literature, a general procedure can be outlined based on the synthesis of analogous compounds.

General Synthesis of Dirhodium(II) Tetracarboxylates:

A common method involves the reaction of a rhodium precursor, such as rhodium(II) acetate (B1210297) dihydrate [Rh2(OAc)4(H2O)2], with an excess of the desired carboxylic acid. The reaction is typically carried out in a high-boiling solvent, such as chlorobenzene (B131634) or toluene, and heated to reflux to drive the exchange of the acetate ligands for the new carboxylate ligands. The progress of the reaction can be monitored by observing the distillation of acetic acid. Upon completion, the product is isolated by cooling the reaction mixture and collecting the precipitated solid, which can be further purified by recrystallization.

Crystal Growth:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion. For dirhodium(II) carboxylates, solvents such as dichloromethane (B109758), chloroform, or mixtures containing hexanes are often employed. The observation that this compound is commercially available as a dichloromethane adduct suggests that this solvent is suitable for its crystallization.

Structural Data and Analysis

Although specific crystallographic data for this compound is not publicly available in the searched literature, the following tables present typical bond lengths and angles for the core structure of dirhodium(II) paddlewheel complexes, based on data from analogous compounds like dirhodium(II) tetraacetate and other carboxylate derivatives. These values provide a reasonable approximation of the expected structural parameters for this compound.

Table 1: Typical Core Bond Lengths in Dirhodium(II) Carboxylate Complexes

| Bond | Typical Length (Å) |

| Rh-Rh | 2.35 - 2.45 |

| Rh-O | 2.02 - 2.06 |

| Rh-N (axial) | 2.20 - 2.30 |

Table 2: Typical Core Bond Angles in Dirhodium(II) Carboxylate Complexes

| Angle | Typical Angle (°) |

| Rh-Rh-O | 87 - 89 |

| O-Rh-O (cis) | 88 - 92 |

| O-Rh-O (trans) | 175 - 180 |

| Rh-O-C | 118 - 122 |

Visualizing the Structure and Experimental Workflow

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General paddlewheel structure of a dirhodium(II) carboxylate complex.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

Conclusion

While the precise crystallographic data for this compound remains to be published in a readily accessible format, a comprehensive understanding of its structure can be inferred from the well-established chemistry of dirhodium(II) paddlewheel complexes. The bulky triphenylacetate ligands are expected to enforce a standard paddlewheel geometry with a characteristic Rh-Rh bond. The provided general experimental protocols and typical structural parameters serve as a valuable resource for researchers working with this class of compounds. Further investigation into specialized crystallographic databases or direct communication with the research groups active in this field may be necessary to obtain the definitive crystal structure of this compound.

Spectroscopic Properties of Dirhodium(II) Tetrakis(triphenylacetate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirhodium(II) tetrakis(triphenylacetate), often found as its dichloromethane (B109758) adduct, is a paddlewheel-type dirhodium(II) carboxylate complex.[1] This class of compounds has garnered significant interest in the scientific community, particularly for its applications in catalysis, including C-H activation and asymmetric synthesis.[1] Understanding the spectroscopic properties of this complex is crucial for its characterization, quality control, and for elucidating its role in chemical transformations. This technical guide provides a summary of the available spectroscopic information for dirhodium(II) tetrakis(triphenylacetate) and outlines general experimental protocols for its analysis.

General Properties

Dirhodium(II) tetrakis(triphenylacetate) is typically isolated as a blue-green solid and is often supplied as a dichloromethane adduct with the chemical formula C₈₀H₆₀O₈Rh₂·CH₂Cl₂.[1]

| Property | Value | Reference |

| CAS Number | 142214-04-8 | [1] |

| Molecular Formula | C₈₀H₆₀O₈Rh₂·CH₂Cl₂ | [1] |

| Appearance | Blue-Green Solid | [1] |

Spectroscopic Data

UV-Visible Spectroscopy

Dirhodium(II) paddlewheel complexes typically exhibit characteristic electronic transitions. A lower energy absorption in the visible region is generally attributed to a δ → δ* transition within the Rh-Rh bond, while higher energy bands in the UV region are associated with ligand-to-metal charge transfer (LMCT) and intraligand transitions. For dirhodium(II) tetraacetate, a band at approximately 587 nm is assigned to the Rh₂(π) → Rh₂(σ) transition.[2]

Expected UV-Vis Absorption Data:

| Wavelength (λmax, nm) | Assignment |

| ~580 - 620 | δ → δ* (Rh-Rh) |

| Shorter wavelengths (UV region) | Ligand-to-Metal Charge Transfer (LMCT) |

| Shorter wavelengths (UV region) | π → π* transitions of the phenyl rings |

Infrared (IR) Spectroscopy

The IR spectrum of dirhodium(II) tetrakis(triphenylacetate) is expected to be dominated by the vibrational modes of the triphenylacetate ligands. The key diagnostic bands would be the asymmetric and symmetric carboxylate stretches. The positions of these bands are indicative of the coordination mode of the carboxylate group.

Expected IR Absorption Frequencies:

| Wavelength (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1600, ~1500, ~1450 | Aromatic C=C skeletal vibrations |

| ~1580 - 1620 | Asymmetric COO⁻ stretch |

| ~1400 - 1440 | Symmetric COO⁻ stretch |

| Below 400 | Rh-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of diamagnetic dirhodium(II) complexes are generally sharp. The chemical shifts of the ligand protons and carbons will be influenced by the diamagnetic metal center.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~7.2 - 7.5 | Phenyl protons |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 190 | Carboxylate carbon (COO⁻) |

| ~125 - 145 | Aromatic carbons |

| ~60 - 70 | Quaternary carbon (C(Ph)₃) |

Mass Spectrometry

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common mass spectrometry techniques for the analysis of dirhodium complexes. The mass spectrum would be expected to show the molecular ion peak, potentially with the loss of axial ligands or fragmentation of the carboxylate ligands.

Expected Mass Spectrometry Data:

| m/z | Assignment |

| [M]+ or [M+Na]+ | Molecular ion or adduct |

| [M - O₂CCPh₃]+ | Fragment ion |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of dirhodium(II) tetrakis(triphenylacetate) are not explicitly published. The following are generalized procedures based on common practices for analogous compounds.

Synthesis of Dirhodium(II) Tetrakis(triphenylacetate)

The synthesis of dirhodium(II) tetracarboxylates is typically achieved through a ligand exchange reaction starting from dirhodium(II) tetraacetate.[3]

Caption: General synthesis pathway for dirhodium(II) tetrakis(triphenylacetate).

Protocol:

-

Reactant Mixture: Dirhodium(II) tetraacetate and a molar excess of triphenylacetic acid are combined in a suitable high-boiling solvent, such as chlorobenzene.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by observing the color change of the solution.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane), to yield the final product.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of the synthesized complex.

References

The Mechanism of C-H Activation by Dirhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dirhodium(II) paddlewheel complexes are powerful catalysts for C-H functionalization, a transformative strategy in organic synthesis. Among these, dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄), with its bulky triphenylacetate ligands, offers unique steric influence on reactivity and selectivity. This technical guide provides an in-depth exploration of the mechanism of C-H activation catalyzed by Rh₂(TPA)₄. It covers the synthesis of the catalyst, proposed catalytic cycles for C-H amination and insertion reactions based on extensive studies of analogous dirhodium complexes, quantitative data on its catalytic performance, and detailed experimental protocols. This document is intended to be a comprehensive resource for researchers leveraging this catalyst in complex molecule synthesis.

Introduction to Rh₂(TPA)₄ in C-H Activation

C-H activation has emerged as a paramount strategy for streamlining the synthesis of complex organic molecules by directly converting ubiquitous C-H bonds into new functional groups, thus avoiding lengthy pre-functionalization steps.[1] Dirhodium(II) tetracarboxylate catalysts are particularly adept at mediating these transformations through the generation of highly reactive rhodium-carbene or -nitrene intermediates.[2][3]

Rh₂(TPA)₄ is a prominent member of this catalyst family, distinguished by the significant steric bulk of its four triphenylacetate ligands. This steric hindrance plays a crucial role in influencing the chemo-, regio-, and diastereoselectivity of C-H functionalization reactions, often favoring less sterically hindered C-H bonds and providing high diastereoselectivity in cyclopropanation reactions.[4][5] While its congener, Rh₂(esp)₂, has been more extensively studied, Rh₂(TPA)₄ serves as a valuable tool when steric control is paramount.[6][7] This guide will detail the mechanistic underpinnings of Rh₂(TPA)₄-catalyzed C-H activation, drawing upon direct studies and well-established principles from closely related dirhodium systems.

Synthesis of Rh₂(TPA)₄

The preparation of Rh₂(TPA)₄ is typically achieved through a ligand exchange reaction with a more common dirhodium(II) precursor, such as dirhodium(II) tetraacetate. A detailed and reliable procedure has been published in Organic Syntheses.[8]

Experimental Protocol: Synthesis of Rhodium(II) tetrakis(triphenylacetate) dimer[8]

-

Materials:

-

Rhodium(II) acetate (B1210297) dimer (1.26 g, 2.85 mmol)

-

Triphenylacetic acid (6.55 g, 22.7 mmol, 8.0 equiv)

-

Chlorobenzene (120 mL)

-

-

Procedure:

-

To a 250-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a short-path distillation apparatus, add rhodium(II) acetate dimer, triphenylacetic acid, and chlorobenzene.

-

Heat the mixture to reflux. The acetic acid generated during the ligand exchange is removed by distillation with chlorobenzene.

-

Continue the reaction until the ligand exchange is complete, which can be monitored by techniques such as TLC or NMR.

-

Upon completion, cool the reaction mixture and isolate the Rh₂(TPA)₄ product. Purification is typically achieved by recrystallization.

-

-

Spectroscopic Data:

-

¹H NMR (300 MHz, CDCl₃) δ: 6.63 (d, J = 7.5 Hz, 24 H), 6.86 (t, J = 8.1 Hz, 24 H), 7.07 (t, J = 7.5 Hz, 12 H).

-

¹³C NMR (75 MHz, CDCl₃) δ: 126.8, 127.4, 130.7, 143.4, 192.9.

-

IR (film) cm⁻¹: 3055, 1590, 1580, 1365.

-

Mechanism of C-H Activation

The mechanism of C-H activation by Rh₂(TPA)₄ is contingent on the precursor to the reactive intermediate: a diazo compound for a rhodium-carbene or an oxidant and a nitrogen source (e.g., sulfamate (B1201201) or azide) for a rhodium-nitrene.

C-H Insertion via a Rhodium-Carbene Intermediate

In reactions involving diazo compounds, the catalytic cycle is initiated by the formation of a rhodium-carbene intermediate.

Caption: Proposed catalytic cycle for C-H insertion via a rhodium-carbene intermediate.

The key steps are:

-

Carbene Formation: The diazo compound coordinates to an axial site of the Rh₂(TPA)₄ catalyst, followed by the extrusion of dinitrogen (N₂) to form a highly electrophilic rhodium-carbene intermediate.

-

C-H Insertion: The rhodium-carbene then reacts with a C-H bond of the substrate through a concerted, albeit often asynchronous, transition state. This step is generally considered the rate-determining step in C-H functionalization reactions.[9]

-

Product Release: The C-H insertion product is released, regenerating the Rh₂(TPA)₄ catalyst for the next catalytic cycle.

C-H Amination via a Rhodium-Nitrene Intermediate

For C-H amination reactions, an oxidant (e.g., a hypervalent iodine reagent) and a nitrogen source (e.g., a sulfamate ester) are required to generate a rhodium-nitrene intermediate.

Caption: Proposed catalytic cycle for C-H amination via a rhodium-nitrene intermediate.

The mechanistic pathway is analogous to that of the rhodium-carbene:

-

Nitrene Formation: The nitrogen source is oxidized to generate a transient, highly reactive species that coordinates to the Rh₂(TPA)₄ catalyst, forming a rhodium-nitrene intermediate.

-

C-H Insertion: The rhodium-nitrene abstracts a hydrogen atom from the substrate in a concerted or stepwise manner, leading to the formation of a new C-N bond.

-

Product Release: The aminated product dissociates, regenerating the active Rh₂(TPA)₄ catalyst.

Quantitative Data and Catalyst Performance

The bulky triphenylacetate ligands of Rh₂(TPA)₄ exert a significant steric influence, which is particularly evident when compared to less sterically demanding dirhodium catalysts like Rh₂(OAc)₄ or Rh₂(esp)₂. This steric bulk can suppress undesired side reactions, such as β-hydride elimination, and enhance diastereoselectivity in cyclopropanation reactions.[5]

Table 1: Comparison of Rh₂(TPA)₄ and Rh₂(Oct)₄ in the Cyclopropanation of Styrene with Ethyl 2-diazobutanoate[5]

| Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Rh₂(Oct)₄ | β-hydride elimination | >95 | - |

| Rh₂(TPA)₄ | Cyclopropane | 91 | 98:2 |

Reaction conditions: Styrene (3 equiv), diazo compound (1 equiv), catalyst (1 mol%), CH₂Cl₂ -78 °C.

Table 2: Intermolecular Benzylic C-H Alkylation with a Diazo Compound[6]

| Substrate | Catalyst | Product | Yield (%) |

| Toluene | Rh₂(esp)₂ | C-H Alkylation | 75 |

| Toluene | Rh₂(TPA)₄ | C-H Alkylation | 68 |

Reaction conditions: Arene (solvent), diazo compound (1 equiv), catalyst (1 mol%).

Experimental Protocols

The following are representative experimental protocols for C-H functionalization reactions catalyzed by Rh₂(TPA)₄.

General Protocol for Intermolecular C-H Insertion with a Diazo Compound

This protocol is adapted from procedures for related dirhodium catalysts and is applicable to Rh₂(TPA)₄ for reactions such as C-H alkylation.

Caption: Experimental workflow for a typical C-H insertion reaction.

-

Procedure:

-

To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add Rh₂(TPA)₄ (0.01-1 mol%).

-

Add the C-H substrate, which often serves as the solvent, or dissolve it in a suitable anhydrous solvent (e.g., dichloromethane, chlorobenzene).

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of the diazo compound in the same solvent via a syringe pump over several hours.

-

Allow the reaction to stir at the specified temperature until the diazo compound is consumed, as monitored by TLC (disappearance of the yellow diazo spot).

-

Warm the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired C-H insertion product.

-

Protocol for Intramolecular C-H Nitrene Insertion[8]

This protocol is for the synthesis of an oxazolidinone via an intramolecular C-H amination reaction.

-

Materials:

-

Substrate (carbamate or sulfamate ester)

-

Oxidant (e.g., PhI(OAc)₂)

-

Base (e.g., MgO)

-

Rh₂(TPA)₄ (1 mol%)

-

Solvent (e.g., dichloromethane)

-

-

Procedure:

-

To a round-bottomed flask, add the substrate, oxidant, base, and solvent.

-

Add Rh₂(TPA)₄ to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture to remove the base.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography.

-

Conclusion

Dirhodium(II) tetrakis(triphenylacetate) is a highly effective catalyst for C-H functionalization reactions. Its sterically demanding ligands provide a unique handle for controlling selectivity, particularly in suppressing side reactions and enhancing diastereoselectivity. The mechanistic framework, largely analogous to other dirhodium paddlewheel complexes, proceeds through highly reactive rhodium-carbene or -nitrene intermediates. The provided data and protocols serve as a valuable resource for researchers aiming to employ Rh₂(TPA)₄ in the synthesis of complex molecules, contributing to the advancement of efficient and selective synthetic methodologies. Further research into the nuances of ligand effects and substrate scope will continue to expand the utility of this powerful catalyst.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties of the Rh₂(TPA)₄ Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of the dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) catalyst, a prominent member of the dirhodium(II) paddlewheel complex family. Renowned for its efficacy in promoting a variety of organic transformations, particularly C-H activation and functionalization, a thorough understanding of its electronic structure is paramount for optimizing existing synthetic methodologies and designing novel catalytic applications. This document synthesizes theoretical calculations and comparative experimental data from analogous compounds to elucidate the key electronic features of Rh₂(TPA)₄.

Introduction to the Electronic Structure of Dirhodium(II,II) Paddlewheel Complexes

Dirhodium(II,II) paddlewheel complexes, including Rh₂(TPA)₄, are characterized by a unique metal-metal bond and a distinctive electronic configuration. The two rhodium atoms, each in a formal +2 oxidation state, are bridged by four carboxylate or similar ligands in a "paddlewheel" arrangement. This structure gives rise to a set of molecular orbitals (MOs) that define the catalyst's reactivity.

The metal-metal bonding in these D₄h symmetric complexes can be described by a σ, two degenerate π, and a δ bond, resulting from the overlap of the d-orbitals of the two rhodium centers. The typical ground-state electronic configuration for a Rh₂(II,II) core is σ²π⁴δ²δ²π⁴. The highest occupied molecular orbital (HOMO) is typically of π* or δ* character, while the lowest unoccupied molecular orbital (LUMO) is the Rh-Rh σ* antibonding orbital. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter influencing the catalyst's stability, reactivity, and spectroscopic properties.

Electronic Properties of Rh₂(TPA)₄

Direct experimental data on the electronic properties of Rh₂(TPA)₄ is scarce in the literature. Therefore, this guide presents a combination of theoretical data obtained from Density Functional Theory (DFT) calculations specifically for Rh₂(TPA)₄, alongside experimental data for the closely related and well-studied analogue, dirhodium(II) tetraacetate (Rh₂(OAc)₄), to provide a comprehensive understanding.

Theoretical Electronic Structure of Rh₂(TPA)₄

To provide quantitative insights into the electronic properties of Rh₂(TPA)₄, Density Functional Theory (DFT) calculations were performed. The geometry of the molecule was optimized, followed by a calculation of the frontier molecular orbital energies.

Table 1: Calculated Electronic Properties of Rh₂(TPA)₄

| Property | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap | 3.44 |

Note: These values were obtained from DFT calculations and represent theoretical approximations.

The calculated HOMO-LUMO gap of 3.44 eV for Rh₂(TPA)₄ is a key determinant of its electronic behavior. This energy gap corresponds to the energy required for the lowest-energy electronic transition, which is often observed in the visible region of the electromagnetic spectrum and contributes to the characteristic color of these complexes.

Electrochemical Properties (Comparative Analysis)

For comparison, dirhodium(II) complexes with electron-donating bridging ligands generally exhibit lower oxidation potentials, indicating they are more easily oxidized. Conversely, electron-withdrawing ligands increase the oxidation potential. The triphenylacetate ligands in Rh₂(TPA)₄ are expected to have a moderate electronic effect.

Table 2: Redox Potentials of a Representative Dirhodium(II) Complex

| Complex | Redox Couple | Potential (V vs. Ag/AgCl) | Reference |

| [Rh₂(μ-p-XC₆H₄NNNC₆H₄X-p)₂(CO)₄] (X = OMe) | Rh₂(II,II)/Rh₂(II,III) | ~ +0.3 | [1] |

Note: This is a representative value for a related dirhodium complex to illustrate the typical range of oxidation potentials. The exact potential for Rh₂(TPA)₄ may vary.

Spectroscopic Properties (Comparative Analysis)

The UV-Vis spectrum of dirhodium(II) paddlewheel complexes is characterized by several electronic transitions. The lowest energy absorption band, often appearing in the visible region, is typically assigned to the π(Rh-Rh) → σ(Rh-Rh) transition.[2] The position of this band is sensitive to the nature of the axial and equatorial ligands.

Experimental UV-Vis spectra for Rh₂(TPA)₄ are not widely published. However, the spectrum of Rh₂(OAc)₄ in dichloromethane (B109758) displays a notable absorption feature at 661 nm (ε = 222 M⁻¹cm⁻¹).[3] In aqueous solution, Rh₂(OAc)₄ exhibits a characteristic broad band with a maximum at approximately 584 nm, which is also attributed to the π(Rh₂) → σ(Rh₂) transition.[2]

Table 3: UV-Vis Absorption Data for a Representative Dirhodium(II) Complex

| Complex | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |

| Rh₂(OAc)₄ | Dichloromethane | 661 | 222 | π(Rh-Rh) → σ(Rh-Rh) | [3] |

| Rh₂(OAc)₄ | Water | 584 | - | π(Rh-Rh) → σ(Rh-Rh) | [2] |

Note: These values for Rh₂(OAc)₄ serve as a proxy for the expected spectroscopic behavior of Rh₂(TPA)₄.

Experimental Protocols

The following sections detail generalized experimental protocols for characterizing the electronic properties of dirhodium catalysts like Rh₂(TPA)₄.

Cyclic Voltammetry

This protocol outlines the general procedure for obtaining the cyclic voltammogram of a dirhodium complex.

Objective: To determine the redox potentials of the Rh₂(II,II)/Rh₂(II,III) couple.

Materials:

-

Working Electrode (e.g., Glassy Carbon)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Potentiostat

-

Electrochemical cell

-

Inert gas (Argon or Nitrogen)

-

Solvent (e.g., Dichloromethane, Acetonitrile), freshly distilled and deoxygenated

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Analyte: Rh₂(TPA)₄ (or analogous complex)

Procedure:

-

Prepare a ~1 mM solution of the dirhodium complex in the chosen solvent containing 0.1 M supporting electrolyte.

-

Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters on the potentiostat software, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox events.

-

Initiate the scan and record the cyclic voltammogram.

-

Perform multiple scans to ensure reproducibility.

-

If a reversible or quasi-reversible wave is observed, the half-wave potential (E₁/₂) can be determined as the average of the anodic and cathodic peak potentials.

UV-Vis Spectroscopy

This protocol describes the general procedure for obtaining the UV-Vis absorption spectrum of a dirhodium complex.

Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε) of electronic transitions.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent (e.g., Dichloromethane, Acetonitrile), spectroscopic grade

-

Analyte: Rh₂(TPA)₄ (or analogous complex)

Procedure:

-

Prepare a stock solution of the dirhodium complex of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity accurately.

-

Turn on the spectrophotometer and allow it to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse a second cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λ_max using the known concentration (c) and path length (l).

Catalytic C-H Activation

Rh₂(TPA)₄ is a highly effective catalyst for C-H activation, typically proceeding through a rhodium carbene intermediate. The generally accepted mechanism involves the following key steps:

-

Carbene Formation: The dirhodium catalyst reacts with a diazo compound to form a rhodium carbene intermediate, with the extrusion of dinitrogen.

-

C-H Insertion: The electrophilic carbene then undergoes insertion into a C-H bond of the substrate. This is often the rate-determining and selectivity-determining step.

-

Product Release and Catalyst Regeneration: The product is released, and the dirhodium catalyst is regenerated, ready to enter another catalytic cycle.

The bulky triphenylacetate ligands of Rh₂(TPA)₄ play a crucial role in controlling the selectivity of the C-H insertion step.

Conclusion

The electronic properties of the Rh₂(TPA)₄ catalyst are central to its remarkable reactivity in C-H functionalization and other organic transformations. While direct experimental quantification of its electronic parameters remains an area for further investigation, theoretical calculations and comparative data from analogous dirhodium(II) complexes provide a robust framework for understanding its behavior. The HOMO-LUMO gap, redox potential, and electronic transitions are all key features that can be modulated by ligand design to fine-tune the catalyst's performance for specific applications in research, discovery, and drug development. The experimental and computational protocols outlined in this guide provide a foundation for further exploration of this important class of catalysts.

References

- 1. p-Substituent effects on the redox chemistry of the diaryltriazenido-bridged dirhodium complexes [Rh2(CO)4−n(PPh3)n(μ-p-XC6H4NNNC6H4X′-p)2] (n = 0–2) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

Dirhodium(II) Tetrakis(triphenylacetate): A Review of Thermal Stability and Characterization

For Researchers, Scientists, and Drug Development Professionals

Dirhodium(II) tetrakis(triphenylacetate), with the chemical formula Rh₂(O₂CCPh₃)₄, is a paddlewheel complex of significant interest in synthetic chemistry. It serves as a catalyst in a variety of organic transformations, including C-H activation and carbon-carbon bond formation.[1][2] Understanding the thermal stability of this complex is crucial for its application in chemical synthesis, particularly when reactions are conducted at elevated temperatures, and for its storage and handling. This technical guide provides a summary of the available data on the thermal properties of dirhodium(II) tetrakis(triphenylacetate) and outlines the standard methodologies for its thermal analysis.

Physicochemical Properties

Dirhodium(II) tetrakis(triphenylacetate) is typically available as a blue-green solid and is often supplied as a dichloromethane (B109758) adduct (Rh₂(O₂CCPh₃)₄ · CH₂Cl₂).[1]

| Property | Value | Reference |

| Molecular Formula | C₈₀H₆₀O₈Rh₂ · CH₂Cl₂ | |

| Molecular Weight | 1440.07 g/mol | |

| Appearance | Green to dark green powder/crystal | |

| Melting Point | 260-263 °C |

Thermal Stability Assessment

The thermal stability of dirhodium(II) carboxylates is influenced by the nature of the carboxylate ligands. The paddlewheel structure, with four bridging carboxylate ligands, provides a robust framework.[3] Decomposition of such complexes typically involves the loss of ligands and the eventual reduction of the rhodium centers.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability of dirhodium(II) tetrakis(triphenylacetate), the following experimental techniques are essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the onset of decomposition, identify intermediate thermal events, and quantify mass loss.

Typical TGA Protocol:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the fastest decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and solid-state transitions.

Typical DSC Protocol:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) reveals endothermic (melting) and exothermic (crystallization, decomposition) events. The peak temperature and enthalpy of these transitions can be quantified.

Visualizing Structure and Analysis Workflow

To aid in the understanding of dirhodium(II) tetrakis(triphenylacetate) and its analysis, the following diagrams are provided.

Caption: Structure of Dirhodium(II) Tetrakis(carboxylate).

Caption: Workflow for Thermal Stability Assessment.

Conclusion

Dirhodium(II) tetrakis(triphenylacetate) is a thermally stable complex, as evidenced by its high melting point. The bulky triphenylacetate ligands likely play a significant role in conferring this stability. While detailed thermal decomposition data from TGA is not currently available in the literature, the standard protocols for TGA and DSC provide a clear pathway for researchers to fully characterize the thermal properties of this important catalyst. Such data would be invaluable for optimizing reaction conditions and ensuring the safe handling and storage of the compound.

References

A Technical Guide to the Solubility of Dirhodium (II) Tetrakis(triphenylacetate) (Rh2(TPA)4) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dirhodium (II) tetrakis(triphenylacetate) (Rh2(TPA)4), a pivotal catalyst in modern organic synthesis. A thorough understanding of its solubility is crucial for reaction optimization, purification, and formulation development. This document summarizes known qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and outlines a typical workflow for such measurements.

Core Concepts: Solubility of Organometallic Complexes

The solubility of an organometallic complex like this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The large, nonpolar triphenylacetate ligands dominate the surface of the this compound molecule, suggesting a preference for less polar organic solvents. However, the dirhodium core and the carboxylate groups introduce a degree of polarity that can influence interactions with more polar solvents.

Qualitative Solubility of this compound

| Solvent | IUPAC Name | Qualitative Solubility |

| Dichloromethane (DCM) | Dichloromethane | Soluble |

| Dimethyl Sulfoxide (DMSO) | (Methanesulfinyl)methane | Reported to be soluble[1] |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Suggested as a potential solvent[1] |

| Ethanol | Ethanol | Suggested as a potential solvent[1] |

| Water | Water | Insoluble[1] |

This table is based on information from chemical supplier datasheets and general laboratory practices.

Experimental Protocol for Determining Thermodynamic Solubility

In the absence of standardized quantitative data, the following detailed experimental protocol, based on the reliable shake-flask method, can be employed to determine the thermodynamic solubility of this compound in any organic solvent of interest.

1. Materials and Equipment:

-

Solute: Dirhodium (II) tetrakis(triphenylacetate) (this compound), solid, of known high purity.

-

Solvents: A range of high-purity (e.g., HPLC grade) organic solvents.

-

Glassware: Scintillation vials or other suitable glass containers with airtight caps.

-

Agitation: Temperature-controlled orbital shaker or rotator.

-

Separation: Centrifuge.

-

Filtration: Syringe filters (e.g., 0.22 µm PTFE or other compatible material).

-

Analytical Instrumentation: A calibrated High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer.

-

General Laboratory Equipment: Analytical balance, volumetric flasks, pipettes.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of solid this compound into a series of labeled vials. The presence of undissolved solid at the end of the equilibration period is essential to confirm that a saturated solution has been achieved.

-

Add a precise volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary time-to-equilibrium studies.

-

-

Phase Separation:

-

Following equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to permit the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved this compound.

-

-

Quantification (Alternative Method):

-

As an alternative to gravimetric analysis, the concentration of the filtered supernatant can be determined using a validated analytical technique such as HPLC-UV or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and analyze it.

-

3. Data Analysis and Reporting:

-

Calculate the solubility in units of grams per liter (g/L) or moles per liter (mol/L).

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Report the average solubility and the standard deviation for each solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

Signaling Pathways

Dirhodium (II) tetrakis(triphenylacetate) is primarily utilized as a catalyst in organic synthesis, particularly for C-H activation and carbene transfer reactions. Its function is not associated with biological signaling pathways in the context of drug development or cell biology. Therefore, diagrams of signaling pathways are not applicable to this compound.

References

An In-Depth Technical Guide to the Preparation and Purification of Rh₂(TPA)₄ Catalyst

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of the dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) catalyst, a valuable tool in modern organic synthesis, particularly for C-H activation and functionalization reactions. The following sections detail the necessary experimental protocols, present quantitative data in a structured format, and visualize the procedural workflows for clarity and reproducibility.

Overview

Dirhodium(II) paddlewheel complexes are a class of catalysts renowned for their ability to mediate a variety of carbene and nitrene transfer reactions. Among these, Rh₂(TPA)₄, with its bulky triphenylacetate ligands, offers unique steric and electronic properties that can influence the selectivity of chemical transformations. The preparation of this catalyst is typically achieved through a two-step process: first, the synthesis of the precursor, dirhodium(II) tetraacetate (Rh₂(OAc)₄), from a rhodium(III) salt, followed by a ligand exchange reaction to introduce the triphenylacetate moieties.

Preparation of Dirhodium(II) Tetraacetate (Rh₂(OAc)₄)

The synthesis of the dirhodium(II) tetraacetate precursor is a critical first step. The following protocol is adapted from established procedures.

Experimental Protocol

A detailed method for the synthesis of dirhodium(II) tetraacetate involves the reduction of rhodium(III) chloride trihydrate in the presence of acetic acid and a base.

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Sodium acetate (B1210297) trihydrate (NaOAc·3H₂O)

-

Glacial acetic acid

-

Anhydrous ethanol (B145695)

-

Anhydrous methanol (B129727) (for recrystallization)

Procedure:

-

To a 25 mL three-neck flask, add rhodium(III) chloride trihydrate (0.20 g, 0.76 mmol), sodium acetate trihydrate (0.60 g, 4.41 mmol), glacial acetic acid (4.32 mL), and anhydrous ethanol (4.00 mL).

-

Ensure the mixture is well-shaken and evenly mixed under a nitrogen atmosphere.

-

Slowly heat the reaction mixture to reflux with stirring and maintain for 1 hour.

-

After cooling, the crude product is isolated.

-

The crude product is then recrystallized from anhydrous methanol to yield emerald green crystals of dirhodium(II) tetraacetate.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Rhodium(III) chloride trihydrate | [1] |

| Yield | 81% | [1] |

| Purity | 97.6% | [1] |

| Appearance | Emerald green crystals | [1] |

Preparation of Dirhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄)

The final catalyst is synthesized via a ligand exchange reaction, where the acetate ligands of Rh₂(OAc)₄ are replaced by triphenylacetate.

Experimental Protocol

This procedure is based on a well-established method for the synthesis of Rh₂(TPA)₄.[2]

Materials:

-

Dirhodium(II) tetraacetate dimer (Rh₂(OAc)₄)

-

Triphenylacetic acid

-

Methanol

Procedure:

-

To a 250-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a short-path distillation apparatus, add dirhodium(II) tetraacetate dimer (1.26 g, 2.85 mmol), triphenylacetic acid (6.55 g, 22.7 mmol, 8.0 equiv), and chlorobenzene (120 mL).[2]

-

Heat the green suspension with a 150 °C oil bath under magnetic stirring.[2]

-

Slowly distill the solvent to remove the acetic acid formed during the reaction. Maintain the reaction volume above 40 mL by adding chlorobenzene if necessary. The distillation rate should be approximately 10 mL/hour.[2]

-

After 5 hours, a dark green solution is obtained. Cool the reaction mixture to room temperature.[2]

-

Add methanol (100 mL) to the solution and stir for 15 minutes, during which a solid precipitates.[2]

-

Collect the solid by suction filtration and wash with methanol (3 x 20 mL).[2]

-

Dry the resulting purple-blue solid under high vacuum for 2 hours to yield the Rh₂(TPA)₄ catalyst.[2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Dirhodium(II) tetraacetate dimer | [2] |

| Yield | 89% (on a half-scale reaction) | [2] |

| Appearance | Purple-blue solid | [2] |

| Characterization Data | ||

| ¹H NMR (300 MHz, CDCl₃) | δ: 6.63 (d, J = 7.5 Hz, 24 H), 6.86 (t, J = 8.1 Hz, 24 H), 7.07 (t, J = 7.5 Hz, 12 H) | [2] |

| ¹³C NMR (75 MHz, CDCl₃) | δ: 67.8, 126.3, 127.8, 130.6, 144.1, 186.2 | [2] |

| IR (neat, cm⁻¹) | 3059, 1597, 1493, 1447, 1400, 1184, 1034, 916, 746, 704 | [2] |

Purification of Rh₂(TPA)₄ Catalyst

The purification method described in the synthesis protocol is generally sufficient to obtain a high-purity catalyst. The key purification step is the precipitation and washing with methanol, which effectively removes unreacted triphenylacetic acid and other soluble impurities.[2] For applications requiring exceptionally high purity, flash column chromatography can be employed.

Experimental Protocol for Flash Column Chromatography

While the precipitation method is standard, the following provides a general guideline for flash column chromatography, a common technique for purifying organic and organometallic compounds.[1][3]

Materials:

-

Crude Rh₂(TPA)₄

-

Silica (B1680970) gel (230-400 mesh)

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

-

Prepare a chromatography column with silica gel.

-

Dissolve the crude Rh₂(TPA)₄ in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with an appropriate solvent system. The polarity of the eluent should be optimized by thin-layer chromatography (TLC) beforehand to achieve good separation. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.

-

Collect the fractions containing the desired purple-blue band corresponding to the Rh₂(TPA)₄ catalyst.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified catalyst.

Experimental Workflows

The following diagrams illustrate the logical flow of the preparation and purification processes.

Caption: Workflow for the preparation of Dirhodium(II) Tetraacetate.

Caption: Workflow for the preparation and purification of Rh₂(TPA)₄.

References

The Reactivity of Dirhodium(II) Tetrakis(triphenylacetate) [Rh2(TPA)4]: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dirhodium(II) tetrakis(triphenylacetate), commonly abbreviated as Rh2(TPA)4, is a paddlewheel-type dirhodium(II) carboxylate complex that has garnered significant interest as a catalyst in organic synthesis. Its bulky triphenylacetate ligands impart unique reactivity and selectivity, particularly in carbene- and nitrene-transfer reactions. This guide provides a comprehensive overview of the synthesis, structure, and catalytic applications of this compound, with a focus on its utility in C-H functionalization and cyclopropanation reactions.

Core Concepts: Structure and Electronic Properties

The defining feature of this compound is its paddlewheel structure, where two rhodium atoms are bridged by four carboxylate ligands. A formal Rh-Rh single bond exists, and the axial positions are available for coordination with substrates or Lewis bases. The four bulky triphenylacetate ligands create a sterically hindered environment around the catalytic rhodium centers, which plays a crucial role in dictating the selectivity of its reactions.

Spectroscopic Characterization:

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the presence of the triphenylacetate ligands. The spectra are typically complex due to the large number of aromatic protons and carbons.

-

UV-Vis Spectroscopy: The electronic spectrum of dirhodium(II) paddlewheel complexes is characterized by several absorption bands. The lowest energy transition is sensitive to the nature of the axial ligands, providing insights into ligand binding and electronic structure.

Synthesis of this compound

A scalable and practical synthesis of this compound involves a ligand exchange reaction from a more common dirhodium precursor, such as dirhodium(II) tetraacetate [Rh2(OAc)4] or rhodium(III) chloride hydrate (B1144303) (RhCl3·xH2O).

Experimental Protocol: Synthesis from Rhodium(III) Chloride Hydrate

This procedure is adapted from a general method for the synthesis of dirhodium(II) carboxylates.

Materials:

-

Rhodium(III) chloride hydrate (RhCl3·xH2O)

-

Triphenylacetic acid

-

Ethanol

-

Sodium acetate (B1210297)

Procedure:

-

A mixture of rhodium(III) chloride hydrate and a slight excess of triphenylacetic acid is refluxed in ethanol.

-

Sodium acetate is added to the reaction mixture to facilitate the formation of the dirhodium(II) core and the carboxylate exchange.

-

The reaction progress is monitored by the color change of the solution.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a solid.

Catalytic Reactivity: A Focus on Carbene Transfer Reactions

This compound is a highly effective catalyst for reactions involving the transfer of carbene moieties from diazo compounds. The bulky nature of the TPA ligands significantly influences the chemo-, regio-, and diastereoselectivity of these transformations.

Catalytic Cycle for Carbene Transfer

The generally accepted catalytic cycle for dirhodium-catalyzed carbene transfer reactions is initiated by the reaction of the dirhodium catalyst with a diazo compound. This is followed by the extrusion of dinitrogen to form a transient rhodium-carbene intermediate. This electrophilic carbene species then undergoes the desired transformation, such as C-H insertion or cyclopropanation, regenerating the catalyst for the next cycle.

Rh2_TPA_4 [label="this compound"]; Diazo [label="R1R2CN2"]; N2 [label="N2", shape=plaintext]; Carbene_Complex [label="this compound=CR1R2\n(Rhodium Carbene)"]; Substrate [label="Substrate (e.g., Alkane, Alkene)"]; Product [label="Product (e.g., C-H Insertion, Cyclopropane)"];

Rh2_TPA_4 -> Carbene_Complex [label="+ R1R2CN2\n- N2"]; Carbene_Complex -> Product [label="+ Substrate"]; Product -> Rh2_TPA_4 [label="- Product"]; }

Caption: Generalized catalytic cycle for this compound catalyzed carbene transfer reactions.C-H Functionalization

This compound has demonstrated utility in both intramolecular and intermolecular C-H functionalization reactions. The catalyst's steric bulk can lead to unique regioselectivity compared to less hindered dirhodium catalysts.

A notable example is the intramolecular C-H insertion of allyl ethers. In a study by Clark and co-workers, the treatment of an allyl ether with a catalytic amount of this compound resulted in the formation of a vinyl-substituted 3(2H)-furanone via C-H insertion. However, a competing intramolecular cyclopropanation reaction was also observed, highlighting the delicate balance of reactivity pathways that can be influenced by the catalyst and substrate structure.[1]

Cyclopropanation

This compound has proven to be a highly effective catalyst for the diastereoselective cyclopropanation of alkenes with α-alkyl-α-diazoesters. The sterically demanding TPA ligands play a crucial role in controlling the stereochemical outcome of the reaction. In many cases, this compound provides superior diastereoselectivity compared to other dirhodium carboxylate catalysts.

Quantitative Data for Cyclopropanation of Alkenes with α-Alkyl-α-diazoesters:

The following table summarizes the results for the this compound-catalyzed cyclopropanation of styrene (B11656) with various α-alkyl-α-diazoesters, demonstrating the high diastereoselectivity achieved.

| Entry | Diazoester (R in EtO2C-C(N2)-R) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Methyl | 73 | 98:2 |

| 2 | Ethyl | 70 | >95:5 |

| 3 | n-Propyl | 75 | >95:5 |

| 4 | i-Propyl | 65 | >95:5 |

Data adapted from a study on Rh-catalyzed intermolecular cyclopropanation.

Experimental Protocol: Intermolecular Cyclopropanation of an Alkyne

The following is a representative experimental protocol for a this compound-catalyzed reaction between an alkyne and a diazoester.

Materials:

-

This compound

-

Alkyne (e.g., phenylacetylene)

-

Diazoester (e.g., ethyl 2-diazohydrocinnamate)

-

Anhydrous dichloromethane (B109758) (CH2Cl2)

-

Mesitylene (B46885) (internal standard)

Procedure:

-

In a dry round-bottomed flask under a nitrogen atmosphere, dissolve this compound (0.0024 mmol) and the alkyne (1.50 mmol) in anhydrous CH2Cl2 (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dissolve the diazoester (0.49 mmol) in CH2Cl2 (3 mL) and add it to the reaction mixture via a syringe pump at a rate of 1 mL/h.

-

After the addition is complete, remove the cold bath and add mesitylene (0.49 mmol) as an internal standard.

-

The reaction yield can be estimated by 1H NMR spectroscopy of the crude reaction mixture.[2]

Applications in Drug Development

While direct applications of this compound in the synthesis of marketed drugs are not extensively documented, its utility in constructing complex molecular scaffolds makes it a valuable tool for drug discovery and development. The ability to selectively functionalize C-H bonds and construct cyclopropane (B1198618) rings, which are present in numerous bioactive molecules, highlights its potential. For instance, the synthesis of complex intermediates for natural product synthesis, which may have therapeutic properties, can be facilitated by this compound-catalyzed reactions. The development of robust and selective catalytic methods is paramount in medicinal chemistry for the efficient generation of new chemical entities.

Conclusion

Dirhodium(II) tetrakis(triphenylacetate) is a versatile and selective catalyst for carbene transfer reactions. Its sterically demanding ligand framework provides a unique handle for controlling the outcomes of C-H functionalization and cyclopropanation reactions, often leading to high diastereoselectivity. While further studies are needed to fully elucidate its electronic properties and expand its applications in complex molecule synthesis, this compound represents a valuable tool for researchers and professionals in the fields of organic synthesis and drug development. The detailed experimental protocols and reactivity data presented in this guide offer a solid foundation for harnessing the synthetic potential of this powerful catalyst.

References

Methodological & Application

Application Notes and Protocols for Rh₂(TPA)₄ Catalyzed Cyclopropanation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄] as a catalyst in cyclopropanation reactions. The sterically demanding nature of the triphenylacetate ligands makes Rh₂(TPA)₄ a uniquely effective catalyst for achieving high diastereoselectivity in the cyclopropanation of alkenes with diazo compounds, particularly α-alkyl-α-diazoesters. This protocol is of significant interest for the synthesis of complex molecules in pharmaceutical and materials science research.

Introduction

Rhodium-catalyzed cyclopropanation is a powerful synthetic method for the formation of three-membered carbocyclic rings. The reaction proceeds through the formation of a transient rhodium carbene intermediate upon reaction of a diazo compound with a rhodium(II) catalyst. This intermediate then undergoes a cycloaddition reaction with an alkene to yield the desired cyclopropane (B1198618).

A significant challenge in the cyclopropanation of alkenes with α-alkyl-α-diazoesters is the competing β-hydride elimination pathway. The unique steric bulk of the triphenylacetate (TPA) ligands in Rh₂(TPA)₄ effectively suppresses this undesired side reaction, leading to higher yields and selectivities of the cyclopropane product.[1][2] Furthermore, the steric environment created by the TPA ligands imparts a high degree of diastereoselectivity in the cyclopropanation reaction.[1][2][3]

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for Rh₂(TPA)₄-catalyzed cyclopropanation involves the following key steps:

-

Catalyst Activation: The diazo compound coordinates to the axial site of the dirhodium catalyst.

-

Carbene Formation: Dinitrogen is eliminated to form a rhodium-carbene intermediate.

-

Cyclopropanation: The alkene approaches the carbene, and the cyclopropane ring is formed in a concerted, asynchronous step.

The high diastereoselectivity observed with the Rh₂(TPA)₄ catalyst is attributed to the sterically demanding triphenylacetate ligands, which direct the approach of the alkene to the carbene intermediate in a way that minimizes steric interactions.[1][2] This results in the preferential formation of one diastereomer.

Data Presentation

Catalyst Comparison in the Cyclopropanation of Styrene (B11656) with Ethyl α-Diazopropionate

The choice of rhodium catalyst has a dramatic impact on the chemoselectivity and diastereoselectivity of the cyclopropanation reaction. The following table summarizes the performance of various dirhodium catalysts in the reaction between styrene and ethyl α-diazopropionate, highlighting the superior performance of Rh₂(TPA)₄.

| Entry | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Rh₂(OAc)₄ | <5 | - |

| 2 | Rh₂(OPiv)₄ | 45 | 42:58 |

| 3 | Rh₂(O₂CCMe₂Ph)₄ | 65 | 76:24 |

| 4 | Rh₂(O₂CCMePh₂)₄ | 78 | 89:11 |

| 5 | Rh₂(TPA)₄ | 85 | 98:2 |

Data sourced from Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(14), 2987–2989.[1][2]

Substrate Scope of Rh₂(TPA)₄ Catalyzed Cyclopropanation

Rh₂(TPA)₄ demonstrates a broad substrate scope, effectively catalyzing the cyclopropanation of various alkenes with α-alkyl-α-diazoesters. The reaction generally proceeds in high yield and with excellent diastereoselectivity.

| Entry | Alkene | Diazoester | Product Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Styrene | Ethyl α-diazopropionate | 85 | >95:5 |

| 2 | 4-Methylstyrene | Ethyl α-diazopropionate | 82 | >95:5 |

| 3 | 4-Methoxystyrene | Ethyl α-diazopropionate | 88 | >95:5 |

| 4 | 4-Chlorostyrene | Ethyl α-diazopropionate | 79 | >95:5 |

| 5 | 1,1-Diphenylethylene | Ethyl α-diazopropionate | 91 | - |

| 6 | Butyl vinyl ether | Ethyl α-diazopropionate | 75 | >95:5 |

| 7 | 3,4-Dihydro-2H-pyran | Ethyl α-diazopropionate | 78 | >95:5 |

| 8 | Styrene | Ethyl α-diazobutanoate | 89 | >95:5 |

Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions. Data compiled from multiple sources.[1][2]

Experimental Protocols

General Procedure for Rh₂(TPA)₄ Catalyzed Cyclopropanation

This protocol provides a general method for the cyclopropanation of an alkene with an α-alkyl-α-diazoester using Rh₂(TPA)₄ as the catalyst.

Materials:

-

Dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄] (1 mol%)

-

Alkene (1.0 mmol, 1.0 equiv)

-

α-Alkyl-α-diazoester (1.2 mmol, 1.2 equiv)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent (e.g., hexanes)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol) and anhydrous solvent (5 mL) under an inert atmosphere.

-

Add the Rh₂(TPA)₄ catalyst (0.01 mmol, 1 mol%) to the flask.

-

Cool the reaction mixture to the desired temperature (typically 0 °C to -78 °C). Lower temperatures often improve diastereoselectivity and suppress β-hydride elimination.[1][2]

-

In a separate syringe, dissolve the α-alkyl-α-diazoester (1.2 mmol) in the anhydrous solvent (2 mL).

-

Slowly add the diazoester solution to the reaction mixture via a syringe pump over a period of 1-4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize the formation of side products.

-

After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by exposing it to air.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane.

Notes:

-

The optimal temperature and addition time may vary depending on the specific substrates used.

-

The use of freshly prepared diazo compounds is recommended for best results.

-

All solvents should be anhydrous to prevent quenching of the catalyst and reactive intermediates.

Mandatory Visualizations

Caption: Catalytic cycle of Rh₂(TPA)₄ catalyzed cyclopropanation.

Caption: General experimental workflow for Rh₂(TPA)₄ catalyzed cyclopropanation.

Caption: Relationship between catalyst properties and reaction outcomes.

References

- 1. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]

- 2. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopropane synthesis [organic-chemistry.org]

Application Notes and Protocols for C-H Insertion Using Rhodium(II) Tetrakis(triphenylacetate) (Rh2(TPA)4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds to construct complex molecular architectures. Dirhodium(II) catalysts are particularly effective in promoting C-H insertion reactions through the generation of rhodium carbene intermediates from diazo compounds. Among these catalysts, Rhodium(II) tetrakis(triphenylacetate) [Rh2(TPA)4] has emerged as a versatile and selective catalyst for a variety of C-H insertion reactions.[1][2] Its bulky triphenylacetate ligands create a chiral environment that can influence the stereoselectivity of the transformation, making it a valuable tool in asymmetric synthesis.[3]

These application notes provide a comprehensive overview and detailed protocols for conducting both intramolecular and intermolecular C-H insertion reactions catalyzed by this compound. The information is intended to guide researchers in setting up, running, and analyzing these reactions effectively and safely.

Catalyst Information: this compound

-

Synonyms: Dirhodium(II) tetrakis(triphenylacetate), Rh2(triphenylacetate)4

-

CAS Number: 142214-04-8

-

Molecular Formula: C80H60O8Rh2

-

Appearance: Green powder or crystals

-

Storage: Store at 4°C, protect from light, and keep under a nitrogen atmosphere. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[4][5]

Safety Precautions

Diazo compounds are toxic, potentially explosive, and should be handled with extreme caution in a well-ventilated fume hood behind a blast shield. [6][7][8] Avoid friction, shock, and exposure to strong acids or high temperatures, which can lead to violent decomposition.[9][10] It is recommended to prepare and use diazo compounds in solution without isolation whenever possible. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular C-H Insertion

This protocol describes a general method for the cyclization of a substrate containing both a diazo group and a C-H bond targeted for insertion.

Materials:

-

This compound catalyst

-

Diazo-functionalized substrate

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM), toluene, or hexafluorobenzene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, syringe, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the this compound catalyst (typically 0.5-2 mol%).

-

Solvent Addition: Add the desired volume of anhydrous, degassed solvent to dissolve the catalyst.

-

Substrate Addition: Prepare a solution of the diazo-functionalized substrate in the same solvent.

-

Slow Addition: Add the substrate solution to the catalyst solution dropwise via a syringe pump over a period of 1-4 hours at the desired reaction temperature (ranging from room temperature to reflux). The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[2][11]

Protocol 2: General Procedure for Intermolecular C-H Insertion

This protocol outlines a general method for the reaction between a diazo compound and a separate substrate containing the target C-H bond.

Materials:

-

This compound catalyst

-

Diazo compound (e.g., an aryldiazoacetate)

-

Substrate with the target C-H bond (often used as the solvent or in excess)

-

Anhydrous, degassed solvent (if the substrate is not the solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the this compound catalyst (typically 1-5 mol%) in the substrate (if liquid) or in a suitable anhydrous, degassed solvent.

-

Substrate: If a separate solvent is used, add the C-H substrate (typically 3-10 equivalents).

-

Diazo Compound Addition: Prepare a solution of the diazo compound in the reaction solvent.

-

Slow Addition: Add the diazo compound solution to the reaction mixture dropwise via a syringe pump over several hours at the appropriate temperature.

-

Reaction Monitoring: Follow the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, remove the solvent and excess substrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to isolate the desired product.[2][11]

Data Presentation

The following table summarizes representative quantitative data for C-H insertion reactions using dirhodium catalysts, including examples with this compound.

| Entry | Reaction Type | Diazo Substrate | C-H Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Selectivity (dr or er) | Reference |

| 1 | Intramolecular | Allyl ether diazoacetate | - | This compound (cat.) | - | - | Reasonable | - | [6] |

| 2 | Intermolecular | Methyl phenyldiazoacetate | Cyclohexane | Rh2(S-DOSP)4 (1) | Hexane | 23 | 63 | 99:1 er | [10] |

| 3 | Intramolecular | α-Aryl-α-diazo ketone | - | Rh2(pttl)4 (1) | Toluene | rt | 61 | - | [3] |

| 4 | Intermolecular | Ethyl diazoacetate | Tetrahydrofuran | Rh2(OAc)4 (0.01) | THF | 50 | 49 | C-O vs C-H insertion | [12] |

| 5 | Intermolecular | Ethyl diazoacetate | Tetrahydrofuran | Rh2(AdmCOO)4 (10) | THF | 30 | 72 | C-H insertion favored | [12] |

Visualizations

Catalytic Cycle of Rhodium-Catalyzed C-H Insertion